(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones were synthesized and evaluated for their antimicrobial activity, specifically targeting gyrase resistance mutants of Escherichia coli. These compounds demonstrated the ability to lower the antimicrobial MIC in gyrase resistance mutants compared to the wild type, highlighting a novel approach to antimicrobial selection targeting both wild-type and mutant cells (German et al., 2008).
Cancer Research
The synthesis of 4-(phenylamino)quinazoline and pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor (EGFR) represents a critical step in the development of cancer therapeutics. These compounds have shown significant activity in cellular autophosphorylation assays for EGFR in A431 cells and demonstrated promising tumor growth inhibition in xenograft models (Smaill et al., 1999).
Heterocyclic Compound Synthesis
Research into substituted quinolinones and pyrimidoquinazoline derivatives has provided pathways for synthesizing new heterocyclic compounds. These methods involve reactions with electrophilic substitution and cyclization, yielding compounds with various heterocyclic substituents, which could have potential applications in medicinal chemistry and material science (Abass et al., 2013).
Antimicrobial and Antifungal Studies
The synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated promising antibacterial and antifungal activities. This research highlights the importance of fused heterocyclic compounds in developing new antimicrobial agents (Vidule, 2011).
Material Science
In material science, the development of coordination compounds with specific photoluminescent properties based on substituted imidazo[1,2-a]pyridine ligands represents a significant advancement. These compounds exhibit unique structural characteristics and photoluminescent behaviors, making them suitable for applications in sensing, imaging, and light-emitting devices (Li et al., 2018).
Properties
IUPAC Name |
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-19(8-7-15-4-3-11-22-14-15)24-12-9-16(10-13-24)25-20(27)17-5-1-2-6-18(17)23-21(25)28/h1-8,11,14,16H,9-10,12-13H2,(H,23,28)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJRACGJFMEXJX-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)/C=C/C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.